molecular formula C10H15Cl2N3O2 B6049741 2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate

2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate

Cat. No. B6049741
M. Wt: 280.15 g/mol
InChI Key: AWIAHHJEFYFXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate, commonly known as AEQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEQ is a derivative of quinazolinone and is known for its ability to bind to specific receptors in the body, making it a useful tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.

Mechanism of Action

AEQ works by binding to specific receptors in the body, such as the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. AEQ has also been shown to interact with other receptors, such as the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and physiological effects:
AEQ has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of protein-protein interactions. AEQ has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AEQ in lab experiments is its specificity for certain receptors, which allows researchers to study the role of these receptors in various physiological processes. However, one of the limitations of using AEQ is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving AEQ, including the development of new therapeutic applications for neurological disorders, the identification of new drug targets, and the development of new tools for studying protein-protein interactions. Additionally, further research is needed to better understand the mechanisms of action of AEQ and its potential side effects.

Synthesis Methods

AEQ can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with ethyl glyoxalate, followed by cyclization and reduction reactions. The resulting product is then purified and reacted with hydrochloric acid to form the dihydrochloride salt form of AEQ, which is commonly used in research.

Scientific Research Applications

AEQ has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, AEQ has been used as a tool to study the role of specific receptors in the brain, such as the sigma-1 receptor. In pharmacology, AEQ has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. In biochemistry, AEQ has been used as a tool to study protein-protein interactions and to identify potential drug targets.

properties

IUPAC Name

2-(2-aminoethyl)-3H-quinazolin-4-one;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH.H2O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;;;/h1-4H,5-6,11H2,(H,12,13,14);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIAHHJEFYFXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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